![molecular formula C15H25NO B4887728 N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)
N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including Michael addition and reductive alkylation processes. For instance, derivatives like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine have been synthesized through these methods, showcasing the potential approach for synthesizing N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine (D. M. Bailey et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds in this category often includes complex arrangements that influence their chemical behavior and interaction. For example, the crystal structure analysis of related compounds has provided insights into their stability and interaction potentials (Liu et al., 2008).
Chemical Reactions and Properties
Compounds similar to N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine engage in a variety of chemical reactions, including asymmetric synthesis and cross-coupling reactions. These reactions are crucial for modifying the compound's chemical properties for specific applications (Tamio Hayashi et al., 1981).
Physical Properties Analysis
Physical properties such as melting point, solubility, and optical rotation are key characteristics of chemical compounds. For instance, compounds with similar structures have been characterized by their melting ranges and solubility in specific solvents, providing a basis for understanding the physical behavior of N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine (Mohammad N. Noshi, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Research on related compounds, such as their synthesis and reaction with other chemical entities, sheds light on the potential chemical properties of N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine. Studies involving the reactivity of similar compounds with various reagents and under different conditions can provide insights into the chemical properties of interest (J. Ellman et al., 2002).
properties
IUPAC Name |
N-[3-(3,5-dimethylphenoxy)propyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-7-16-8-6-9-17-15-11-13(2)10-14(3)12-15/h10-12,16H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBINGXPUBYXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC(=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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